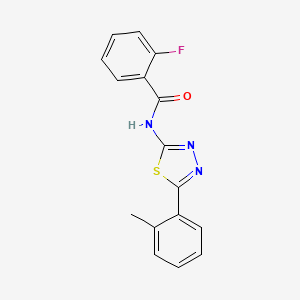
2-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a thiadiazole ring, which has been shown to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Organic Electronics
In the realm of organic electronics, the incorporation of thiadiazole derivatives has been shown to enhance the electrochemical and optical properties of materials. For instance, the synthesis and polymerization of monomers bearing thiadiazole and fluoro-benzothiadiazole moieties have demonstrated significant effects on the planarity and electronic properties of the resulting polymers. These materials possess low bandgap values and exhibit electrochromic properties, suggesting their utility in electronic and optoelectronic devices (Çakal et al., 2021).
Fluorescent Materials
The study of fluorescent materials has also benefited from the introduction of thiadiazole-based compounds. Specific derivatives have been found to exhibit interesting fluorescence effects, such as dual fluorescence and distinct fluorescence emissions, influenced by molecular aggregation and charge transfer effects. These findings are crucial for developing novel fluorescent probes and materials with potential applications in sensing and imaging (Matwijczuk et al., 2018).
Medicinal Chemistry
In medicinal chemistry, the design of molecules incorporating thiadiazole and fluoro-benzamide functionalities has led to compounds with promising biological activities. Notably, benzamide derivatives, such as MS-27-275, have shown marked in vivo antitumor activity against human tumors, acting as histone deacetylase inhibitors. These compounds induce cell cycle changes and p21 expression, highlighting their potential as novel chemotherapeutic agents (Saito et al., 1999).
Molecular Organization and Interaction Studies
Research into the molecular organization and interaction of thiadiazole derivatives within lipid bilayers has provided insights into their behavior in biological systems. Studies on compounds like 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol have shown that their fluorescence properties and interactions with lipids can be influenced by the structure of the alkyl substituent, offering a deeper understanding of how such molecules might interact with cell membranes and potentially influence cellular processes (Kluczyk et al., 2016).
Propiedades
IUPAC Name |
2-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-6-2-3-7-11(10)15-19-20-16(22-15)18-14(21)12-8-4-5-9-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMUITCBZIQGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
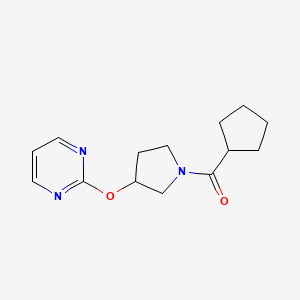
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)
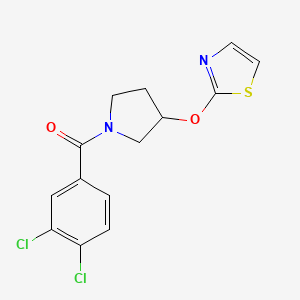
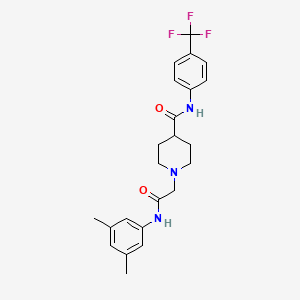
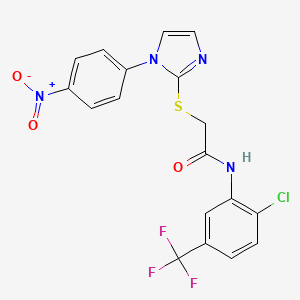
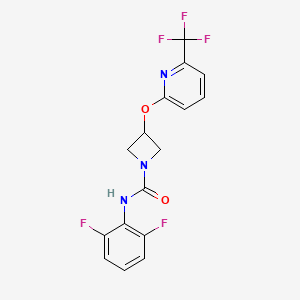
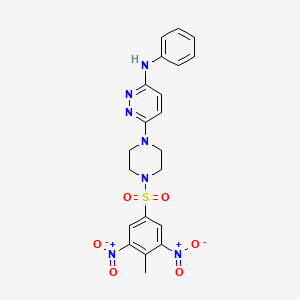

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)
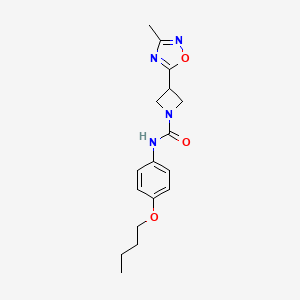
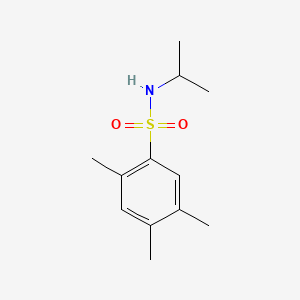
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)
![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)